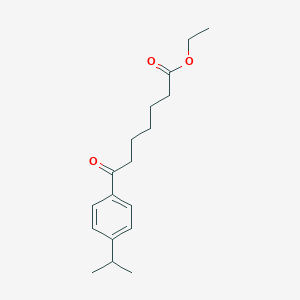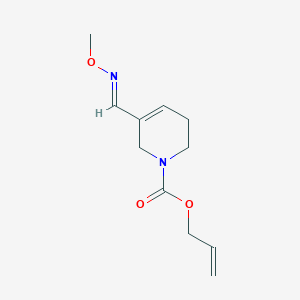
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "PDP" and is a pyridine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. PDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. PDP has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
PDP has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the modulation of NF-κB activity, and the induction of apoptosis in cancer cells. PDP has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
实验室实验的优点和局限性
One advantage of PDP is its ease of synthesis and purification, which makes it a useful reagent for various reactions. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. One limitation of PDP is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many future directions for the study of PDP, including the development of new synthesis methods, the exploration of its potential applications in various fields, and the elucidation of its mechanism of action. One potential direction is the development of PDP-based materials for various applications, including drug delivery and tissue engineering. Another potential direction is the development of PDP-based drugs for the treatment of various diseases, including cancer and inflammation. Overall, the study of PDP is an exciting and promising area of research with many potential applications and future directions.
合成方法
PDP can be synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with methoxymethylamine and acetic anhydride. Another method involves the reaction of 2-pyridinecarboxaldehyde with methoxymethylamine and ethyl cyanoacetate. Both methods involve the use of a catalyst and a solvent, and the resulting product is purified using chromatography.
科学研究应用
PDP has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, PDP has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In materials science, PDP has been used as a building block for various polymers and materials. In organic synthesis, PDP has been used as a reagent for various reactions.
属性
CAS 编号 |
121750-61-6 |
|---|---|
产品名称 |
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
prop-2-enyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h3,5,8H,1,4,6-7,9H2,2H3/b12-8+ |
InChI 键 |
FIBWODBLQWJUIU-UHFFFAOYSA-N |
手性 SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCC=C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
规范 SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
其他 CAS 编号 |
145071-36-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)

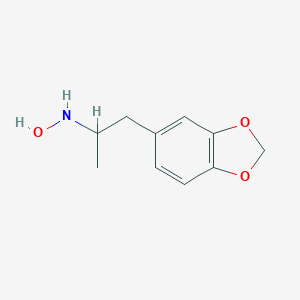
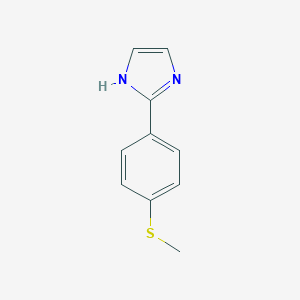

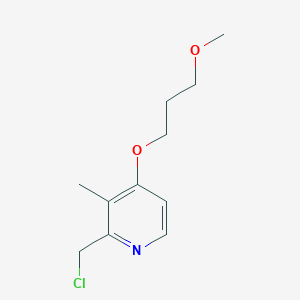
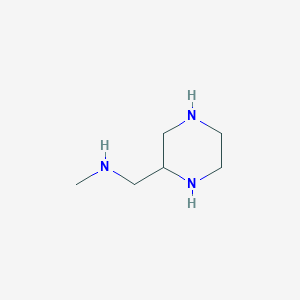
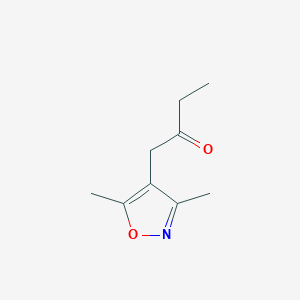
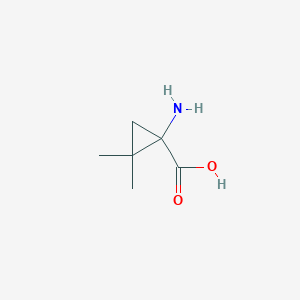


![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
